molecular formula C5H4IN5 B3029187 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 570409-85-7

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3029187
CAS RN: 570409-85-7
M. Wt: 261.02
InChI Key: VTOKBIDGOAGKEO-UHFFFAOYSA-N
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Description

3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine (3-IPPA) is a versatile and highly reactive organic compound that has been used as a synthetic intermediate in the preparation of a variety of pharmaceuticals, agrochemicals, and other compounds. It is an important precursor for the synthesis of a variety of compounds, including the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. In recent years, 3-IPPA has gained attention as a potential therapeutic agent due to its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Synthesis of N‐alkylated Pyrazolo[3,4‐d]pyrimidine Analogs

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is a key compound in the synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs. The process involves the alkylation of the N1 nitrogen atom and the use of N‐iodosuccinimide as an iodinating agent. The compounds synthesized exhibit a broad spectrum of biological activities, including inhibition properties for acetylcholinesterase and carbonic anhydrase (Aydin, Anil & Demir, 2021).

Evaluation as Antibacterial Agents

A series of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, synthesized from the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides, exhibited moderate to good inhibitory effects against pathogenic bacteria. Computational studies were carried out to understand the relationship between antibacterial activities and physiochemical properties of these derivatives, indicating that both short-range forces and covalent bonds are important in the observed inhibitory effects (Beyzaei et al., 2017).

Microwave-Assisted Synthesis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using microwave irradiation. This method is notable for its short reaction time, pot- and step-economy, and the convenience of chromatography-free product isolation (Ng, Tiekink & Dolzhenko, 2022).

Mechanistic Routes and Structural Features

Mechanistic Routes for Formation

The formation of Pyrazolo[3,4-d]pyrimidine-4-amine involves two plausible mechanistic routes. Density functional theory (DFT) calculation studies were conducted to understand these routes, indicating that one of the routes is more likely than the other (Al‐Azmi, 2020).

Molecular Structure Analysis

The molecular structure and IR frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were extensively studied. Electronic structure calculations and vibrational assignments were carried out, indicating that the molecule is chemically highly reactive due to a small HOMO–LUMO energy gap (Shukla, Yadava & Roychoudhury, 2015).

Mechanism of Action

Target of Action

The primary targets of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine are eukaryotic protein kinases . These enzymes play a crucial role in cellular processes, including cell proliferation and signal transduction .

Mode of Action

This compound interacts with its targets by inhibiting the activity of protein kinases . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, it can impact the cell cycle progression , leading to changes in cell proliferation.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (261.03 for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor growth , the induction of cancer cell apoptosis , the inhibition of cell migration , and the suppression of cell cycle progression leading to DNA fragmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in osmolarity can critically affect progression through the cell cycle . Additionally, storage conditions can impact the stability of the compound. It is recommended to store this compound at room temperature, preferably in a cool and dark place .

Future Directions

The compound 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine and its analogs with the pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies .

Biochemical Analysis

Biochemical Properties

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of FLT3 kinase, which is involved in the regulation of cell growth and differentiation . By inhibiting FLT3 kinase, this compound can modulate signaling pathways that are crucial for cellular functions. Additionally, this compound interacts with other proteins and enzymes, affecting their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy . The modulation of cell signaling pathways by this compound can lead to changes in gene expression and metabolic activities, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of FLT3 kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to the disruption of cellular processes that are dependent on FLT3 kinase activity. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of FLT3 kinase activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits FLT3 kinase activity without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The effects of this compound on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound can influence its activity and function, contributing to its overall biochemical properties.

properties

IUPAC Name

3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOKBIDGOAGKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(N=NC2=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718857
Record name 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

570409-85-7
Record name 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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